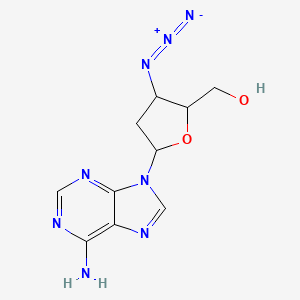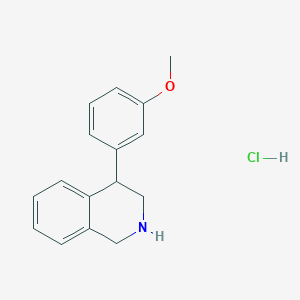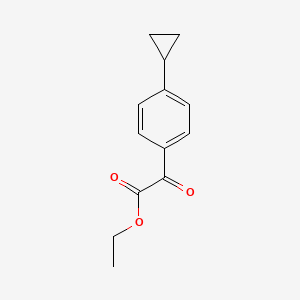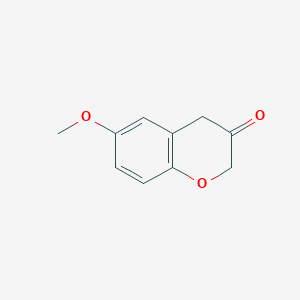
6-Methoxychroman-3-one
Vue d'ensemble
Description
6-Methoxychroman-3-one, also known as Daphnetin, is a natural coumarin derivative extracted from Daphne odora. It is a heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
The molecular weight of this compound is 178.19 . The structure of chromanone is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
The complexes Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) with 3- (anilinomethylene)-2-methoxychroman-4-one were synthesized and characterized by elemental analysis, conductivity, infrared and UV–Vis spectroscopy, 1 H NMR, X-ray diffraction patterns, magnetic susceptibility, and thermal analysis (TG/DTG/DSC) .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The boiling point is 389.5±42.0 °C at 760 mmHg .Applications De Recherche Scientifique
Structural and Physicochemical Properties
6-Methoxychroman-3-one derivatives exhibit notable structural and physicochemical properties. For instance, a study on 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, a chromanone derivative, highlighted its thermal stability, decomposition process, and solubility in various solvents, making it a candidate for further chemical investigations (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Isolation from Medicinal Plants
Chromanone compounds have been isolated from medicinal plants like Scilla persica, revealing the presence of homoisoflavonoids with potential medicinal applications (Hafez-Ghoran et al., 2015).
Cytotoxicity and Anticancer Potential
Research has identified certain chromanone derivatives, including this compound, with potential cytotoxic properties against cancer cells. These studies suggest the significance of specific substituents in enhancing tumor-specificity and inducing apoptosis in cancer cells (Takao et al., 2019).
Role as Organic Ligands
Chromanone derivatives can function as organic ligands. The synthesis and characterization of such compounds, like the 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, expand the possibilities for the creation of metal chelates, showcasing their potential in coordination chemistry (Dziewulska-Kułaczkowska & Bartyzel, 2011).
Anti-Angiogenic Activity
The anti-angiogenic properties of homoisoflavanones derived from plants, containing the this compound structure, have been identified, which could have implications in the treatment of diseases where angiogenesis plays a key role (Shim et al., 2004).
Inhibition of Nuclear Factor-kB
Studies on chromanone derivatives have demonstrated their ability to inhibit nuclear factor-kB activity, which is significant in inflammatory responses and immune system regulation. This suggests their potential use in treating inflammation-related conditions (Kwak et al., 2007).
Solvent-Dependent Emission Modulation
This compound derivatives have been shown to exhibit solvent-dependent dual emission, making them potentially useful in fluorescence-based applications and sensing technologies (Klymchenko et al., 2003).
Mécanisme D'action
Target of Action
6-Methoxychroman-3-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chromanone analogs have been found to exhibit a wide range of pharmacological activities, suggesting that they interact with multiple targets . .
Mode of Action
Chromanone analogs have been found to exhibit diverse biological activities, suggesting that they interact with their targets in various ways . For instance, some chromanone analogs have been found to display antiparasitic activity by targeting pteridine reductase-1 .
Biochemical Pathways
Given the diverse biological activities of chromanone analogs, it is likely that this compound affects multiple pathways .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s pharmacokinetic profile .
Result of Action
Chromanone analogs have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities . These effects suggest that this compound may have similar activities.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-Methoxychroman-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . This interaction suggests its potential as a therapeutic agent in neurodegenerative diseases. Additionally, this compound interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby enhancing cholinergic transmission . This inhibition is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the phosphorylation of proteins involved in the AKT signaling pathway, which plays a critical role in cell survival and proliferation . This modulation can lead to altered cell growth and apoptosis, making this compound a potential candidate for cancer therapy. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the synaptic cleft . This binding interaction is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, this compound has been shown to inhibit the activity of pteridine reductase-1, an enzyme involved in the biosynthesis of tetrahydrobiopterin, a cofactor for neurotransmitter synthesis . This inhibition can lead to altered neurotransmitter levels and impact neuronal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, this compound can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, resulting in the formation of metabolites that are excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound also influence its pharmacokinetics and bioavailability, impacting its therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity, allowing it to cross cell membranes and reach target sites .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound has been found to accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular localization of this compound can influence its activity, as interactions with different biomolecules in distinct cellular compartments can lead to varied biological effects.
Propriétés
IUPAC Name |
6-methoxy-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNSCSSLJIBBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554167 | |
| Record name | 6-Methoxy-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76322-25-3 | |
| Record name | 6-Methoxychroman-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76322-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

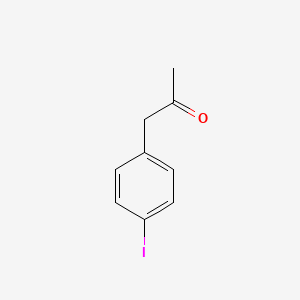
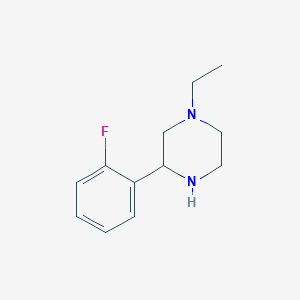
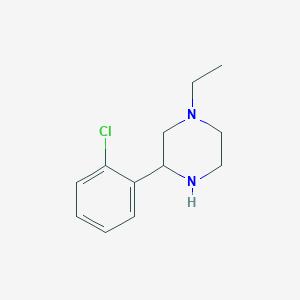
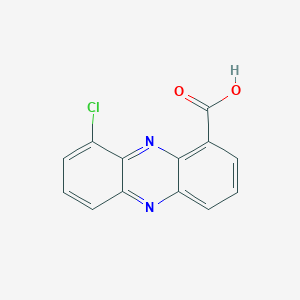
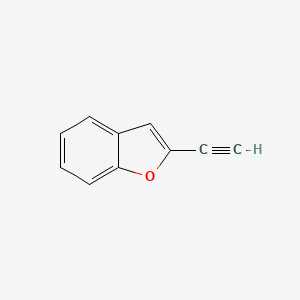
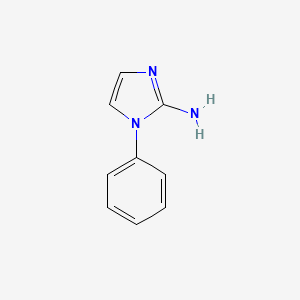
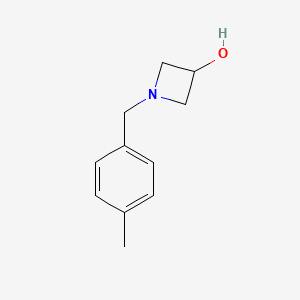
![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)

